molecular formula C14H18N2O6 B1588334 Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid CAS No. 500770-84-3

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

Cat. No.: B1588334
CAS No.: 500770-84-3
M. Wt: 310.3 g/mol
InChI Key: VSSDZTCJXHBUGF-NSHDSACASA-N
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Description

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a nitro group on the phenyl ring, and a propanoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the desired position on the phenyl ring.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Deprotection: Trifluoroacetic acid, methanol.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted phenyl derivatives.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-amino-3-(4-nitro-phenyl)-propanoic acid: Similar structure but with the nitro group at a different position on the phenyl ring.

    Boc-(S)-3-amino-3-(3-chloro-phenyl)-propanoic acid: Similar structure but with a chloro group instead of a nitro group.

    Boc-(S)-3-amino-3-(3-methyl-phenyl)-propanoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The Boc protecting group also allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSDZTCJXHBUGF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426551
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-84-3
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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